Prasugrel metabolite-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

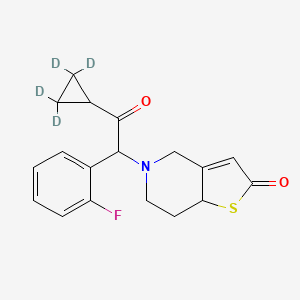

Molecular Formula |

C18H14D4FNO2S |

|---|---|

Molecular Weight |

335.44 |

Appearance |

Purity:98.7% HPLC; >98% atom DBrown solid |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Prasugrel Metabolite-d4 in Modern Drug Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical function of Prasugrel (B1678051) metabolite-d4 in the landscape of pharmaceutical research and development. As the deuterated analog of Prasugrel's active metabolite, R-138727, this stable isotope-labeled compound is indispensable for the accurate quantification of the active drug form in biological systems. Its primary application lies as an internal standard in bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Prasugrel metabolite-d4 is fundamental to the robust assessment of pharmacokinetics, bioequivalence, and metabolism of Prasugrel, a potent antiplatelet agent.

Core Function: A High-Fidelity Internal Standard

Prasugrel is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect. The active entity, a thiol-containing metabolite known as R-138727, is responsible for the irreversible inhibition of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2] Given that the concentration of this active metabolite in plasma directly correlates with its antiplatelet activity, its precise measurement is paramount in clinical and preclinical studies.

This compound serves as the ideal internal standard for this purpose. An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples undergoing analysis. It co-purifies with the analyte through sample preparation and is detected alongside it during analysis. By comparing the instrument's response of the analyte to that of the internal standard, variations in sample extraction, handling, and instrument performance can be normalized.

The key advantage of using a stable isotope-labeled internal standard like this compound is that its chemical and physical behavior is nearly identical to the non-labeled active metabolite. However, due to the presence of deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[3] This co-elution and distinct detection minimize analytical variability and enhance the accuracy, precision, and robustness of the quantification method.[3]

Prasugrel Metabolism and the Analyte of Interest

The metabolic activation of Prasugrel is a two-step process. Initially, the ester group of Prasugrel is rapidly hydrolyzed by carboxylesterases, primarily in the intestine, to form an inactive thiolactone intermediate.[4][5] Subsequently, this intermediate undergoes oxidation by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) in the liver to generate the active metabolite, R-138727.[4]

References

- 1. uspnf.com [uspnf.com]

- 2. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. au.edu.sy [au.edu.sy]

- 5. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Prasugrel Metabolite-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to the deuterated metabolites of Prasugrel (B1678051). The use of stable isotope-labeled compounds, such as Prasugrel metabolite-d4, is critical in pharmacokinetic and metabolic studies, serving as ideal internal standards for quantitative analysis by mass spectrometry.[1][2]

Chemical Identity and Properties

Prasugrel is a prodrug that is rapidly metabolized into several compounds.[3] The key metabolites for analytical and pharmacological purposes are the thiolactone intermediate (R-95913) and the pharmacologically active metabolite (R-138727).[3][4] Their deuterated (d4) analogues are essential tools in drug metabolism and pharmacokinetic (DMPK) studies.

The chemical properties of the most common deuterated Prasugrel metabolites are summarized below.

Table 1: Chemical Properties of this compound (Active Metabolite)

| Property | Value | Reference(s) |

| Metabolite Name | Prasugrel-d4 Metabolite R-138727; Prasugrel metabolite M3 D4 | [][6] |

| CAS Number | 1217222-86-0 | [6] |

| Molecular Formula | C₁₈H₁₆D₄FNO₃S | [6] |

| Molecular Weight | 353.45 g/mol | [6] |

| Synonym(s) | (E)-2-(1-(2-(cyclopropyl-2,2,3,3-d4)-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid | [] |

| Primary Use | Internal standard for quantitative bioanalysis. | [1][6] |

Table 2: Chemical Properties of this compound (Thiolactone Intermediate)

| Property | Value | Reference(s) |

| Metabolite Name | Prasugrel Thiolactone-d4; Prasugrel Metabolite R-95913-d4 | [7] |

| Molecular Formula | C₁₈H₁₄D₄FNO₂S | [7] |

| Molecular Weight | 335.43 g/mol | - |

| Synonym(s) | 5-(2-(cyclopropyl-2,2,3,3-d4)-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | - |

| Primary Use | Reference standard for metabolism studies. | [7] |

Metabolic Pathway of Prasugrel

Prasugrel's bioactivation is an efficient two-step process. This pathway highlights the conversion from the parent drug to its active form, which is the basis for its antiplatelet activity.

-

Step 1: Hydrolysis Following oral administration, Prasugrel is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to form an inactive thiolactone intermediate, R-95913.[3] The parent drug is typically not detected in plasma.[3]

-

Step 2: Oxidation The thiolactone intermediate undergoes a single-step oxidation by cytochrome P450 enzymes in the liver (mainly CYP3A4 and CYP2B6) to generate the active metabolite, R-138727.[3][4] This active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[4]

The diagram below illustrates this metabolic activation sequence.

Caption: Metabolic pathway of Prasugrel to its active metabolite.

Experimental Protocols

The quantification of Prasugrel's active metabolite (R-138727) in biological matrices requires a robust and sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Prasugrel-d4 metabolite (R-138727-d4) is the preferred internal standard for these assays.

LC-MS/MS Method for Quantification in Human Plasma

This protocol is a representative method based on published literature for the analysis of the active metabolite R-138727.[8][9]

Objective: To accurately quantify the concentration of Prasugrel active metabolite (R-138727) in human plasma using Prasugrel-d4 metabolite (R-138727-d4) as an internal standard.

1. Sample Preparation: Stabilization and Extraction

The thiol group in the active metabolite is unstable and prone to oxidation, making immediate derivatization essential for accurate quantification.[8][9][10]

-

Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant.

-

Derivatization: Immediately after collection, stabilize the active metabolite by adding a solution of a derivatizing agent, such as N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone, to the blood sample.[8][9] This agent covalently binds to the thiol group, forming a stable derivative.

-

Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.

-

Internal Standard Spiking: Add a known concentration of the internal standard (Prasugrel-d4 metabolite R-138727, also derivatized) to the plasma samples, calibrators, and quality control samples.

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from plasma proteins and other matrix components.[11]

2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reverse-phase C18 column (e.g., Hypurity C18, 50 mm × 4.6 mm, 5 µm) is commonly used.[9][12]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0).[9][12]

-

Elution: Isocratic or gradient elution can be used to achieve separation from endogenous plasma components.

-

Flow Rate: A flow rate of approximately 0.5-1.0 mL/min is standard.[13]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[13]

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically employed.[8][14]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the derivatized analyte and the deuterated internal standard. This ensures high specificity and reduces background noise.

-

Analyte (R-138727 derivative): A specific m/z transition would be monitored (e.g., for an NEM derivative).

-

Internal Standard (R-138727-d4 derivative): The precursor ion will be +4 mass units higher than the analyte, while the product ion may be the same or different depending on where the deuterium (B1214612) atoms are located.

-

-

Data Analysis: The concentration of the active metabolite in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

The workflow for this analytical process is visualized below.

Caption: General workflow for sample analysis via LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. R-106583-d3 (Prasugrel Metabolite) (1795133-28-6) for sale [vulcanchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Prasugrel-d4 Metabolite R-138727 - CAS - 1217222-86-0 | Axios Research [axios-research.com]

- 7. Prasugrel Active Metabolite R138727 Stabilized-D4 (as HCl) - Acanthus Research [acanthusresearch.com]

- 8. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Metabolic Journey of Prasugrel: A Technical Guide to its Bioactivation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the activation of the antiplatelet prodrug, prasugrel (B1678051). The following sections detail the enzymatic processes, quantitative kinetics, and experimental methodologies crucial for understanding the pharmacokinetics and pharmacodynamics of this important therapeutic agent.

Introduction to Prasugrel Metabolism

Prasugrel, a third-generation thienopyridine, is a prodrug that requires a two-step metabolic activation process to exert its therapeutic effect of inhibiting the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2] This bioactivation is a rapid and efficient process, leading to a more consistent antiplatelet effect compared to its predecessor, clopidogrel (B1663587).[2] The metabolic pathway involves an initial hydrolysis reaction followed by a cytochrome P450 (CYP)-mediated oxidation.

The Two-Step Bioactivation Pathway

The conversion of prasugrel to its active metabolite, R-138727, is a sequential process involving two key metabolic steps.

Step 1: Hydrolysis to an Intermediate Thiolactone (R-95913)

Upon oral administration, prasugrel is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the intestine.[3] The initial step is the hydrolysis of the ester moiety of prasugrel, leading to the formation of an inactive, intermediate thiolactone metabolite known as R-95913.[1][4] This reaction is catalyzed by human carboxylesterase 2 (hCE2), which is highly expressed in the intestine, and to a lesser extent by human carboxylesterase 1 (hCE1).[4][5] More recent studies have also identified arylacetamide deacetylase (AADAC) as a significant contributor to this initial hydrolysis step in the human intestine.[6][7]

Step 2: CYP450-Mediated Oxidation to the Active Metabolite (R-138727)

The intermediate thiolactone, R-95913, is then further metabolized in the liver to the active metabolite, R-138727.[1][8] This conversion is an oxidative process mediated by the cytochrome P450 enzyme system.[8] The primary enzymes responsible for this step are CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[1][9] The active metabolite, R-138727, is a thiol-containing compound that irreversibly binds to the P2Y12 receptor on platelets, thereby inhibiting platelet activation and aggregation.[9]

Quantitative Data on Metabolic Enzymes

The efficiency of prasugrel's bioactivation is reflected in the kinetic parameters of the enzymes involved. The following tables summarize the available quantitative data for the key enzymes in the metabolic pathway.

Table 1: Kinetic Parameters for the Hydrolysis of Prasugrel to R-95913

| Enzyme | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) | Reference |

| Human Carboxylesterase 1 (hCE1) | 9.25 | 0.725 | - | [5] |

| Human Carboxylesterase 2 (hCE2) | 11.1 (Ks) | 19.0 | 6.6 ± 0.3 | [5][6] |

| Human Arylacetamide Deacetylase (AADAC) | - | - | 50.0 ± 1.2 | [6] |

Note: hCE2 exhibits Hill kinetics at low substrate concentrations.

Table 2: Kinetic Parameters for the Formation of R-138727 from R-95913

| Enzyme | Apparent Km (μM) | Reference |

| Human Liver Microsomes | 21-30 | [10][11] |

Inactivation and Elimination

The active metabolite R-138727 is eventually inactivated through S-methylation or by forming a cysteine conjugate, leading to the formation of inactive metabolites.[12] These inactive metabolites are then primarily excreted in the urine (approximately 68%) and feces (approximately 27%).[12] The elimination half-life of the active metabolite is approximately 7.4 hours.[12][13]

Experimental Protocols

5.1. In Vitro Metabolism of Prasugrel using Human Liver Microsomes

This protocol provides a general framework for studying the CYP450-mediated conversion of the intermediate metabolite R-95913 to the active metabolite R-138727.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

R-95913 (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Prepare a reaction mixture containing HLMs and R-95913 in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the formation of R-138727 using a validated LC-MS/MS method.

-

5.2. Quantification of Prasugrel Metabolites in Human Plasma by LC-MS/MS

This protocol outlines the key steps for the sensitive and specific quantification of prasugrel's active and inactive metabolites in human plasma samples.

-

Sample Preparation:

-

Due to the instability of the thiol group in the active metabolite (R-138727), immediate derivatization after blood collection is crucial. This is typically achieved by adding a stabilizing agent like 2-bromo-3'-methoxyacetophenone to the blood collection tubes.[1][14]

-

Plasma is separated by centrifugation.

-

Metabolites are extracted from the plasma using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2]

-

-

Chromatographic Separation:

-

An aliquot of the extracted and reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).[15]

-

-

Mass Spectrometric Detection:

-

The column effluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in the positive ion mode.

-

Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.[1][2]

-

Visualizing the Metabolic Pathway and Experimental Workflow

Diagram 1: Metabolic Pathway of Prasugrel

References

- 1. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylacetamide Deacetylase is Responsible for Activation of Prasugrel in Human and Dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Comparison of formation of thiolactones and active metabolites of prasugrel and clopidogrel in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]

- 15. discovery.researcher.life [discovery.researcher.life]

The Use of Prasugrel-d4 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Prasugrel-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Prasugrel's active and inactive metabolites. This document details the underlying pharmacology, experimental protocols, and data interpretation essential for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction to Prasugrel and the Need for a Stable Isotope-Labeled Internal Standard

Prasugrel is a third-generation thienopyridine antiplatelet agent, administered as a prodrug. It undergoes rapid and extensive metabolism to form its pharmacologically active metabolite, R-138727, which irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet activation and aggregation. Given its potent antiplatelet effects, Prasugrel is a cornerstone therapy for patients with acute coronary syndromes undergoing percutaneous coronary intervention.

Accurate quantification of Prasugrel's metabolites in biological matrices, such as human plasma, is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence trials, and therapeutic drug monitoring. The inherent variability of sample preparation and instrumental analysis necessitates the use of an internal standard. A stable isotope-labeled internal standard, such as Prasugrel-d4, is the gold standard for quantitative mass spectrometry-based bioanalysis. Prasugrel-d4, being chemically identical to the analyte, co-elutes during chromatography and experiences similar ionization and fragmentation, thus effectively compensating for matrix effects and variations in extraction recovery and instrument response. This ensures the highest degree of accuracy and precision in the analytical results.

Prasugrel Metabolism and Signaling Pathway

Prasugrel's bioactivation is a multi-step process. Following oral administration, the parent drug is rapidly hydrolyzed by intestinal carboxylesterase 2 (hCE2) to an inactive thiolactone intermediate, R-95913. This intermediate is then oxidized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, in the liver to form the active metabolite, R-138727. The active metabolite contains a reactive thiol group that forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor, leading to irreversible inhibition of platelet function.

dot

Bioanalytical Method Using Prasugrel-d4 as an Internal Standard

The quantification of Prasugrel's active metabolite, R-138727, in human plasma presents an analytical challenge due to the instability of its thiol group. To overcome this, a derivatization step is essential immediately after blood collection to form a stable conjugate. The following sections detail a typical experimental protocol using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and Prasugrel-d4 as the internal standard.

Experimental Workflow

The bioanalytical workflow involves several key stages, from sample collection to data acquisition and analysis.

dot

Detailed Experimental Protocols

The following protocols are compiled from validated methods published in peer-reviewed literature.

3.2.1. Sample Collection and Derivatization

Due to the instability of the thiol group in the active metabolite (R-138727), immediate derivatization upon blood collection is critical.

-

Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

Immediate Derivatization: Immediately after collection, add a solution of a derivatizing agent to the blood sample. Commonly used agents include:

-

2-bromo-3'-methoxyacetophenone: This agent reacts with the thiol group to form a stable thioether derivative.

-

N-ethylmaleimide (NEM): NEM also forms a stable covalent bond with the thiol group.

-

-

Plasma Preparation: After derivatization, centrifuge the blood sample to separate the plasma. The plasma can then be stored frozen (e.g., at -70°C) until analysis.

3.2.2. Sample Preparation

The goal of sample preparation is to extract the derivatized analyte and internal standard from the plasma matrix and remove interfering substances.

-

Internal Standard Spiking: To an aliquot of the plasma sample, add a known concentration of the Prasugrel-d4 active metabolite (derivatized in the same manner as the analyte).

-

Extraction Method:

-

Protein Precipitation (PPT): A simple and rapid method. Add a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins. Centrifuge and collect the supernatant for analysis.

-

Liquid-Liquid Extraction (LLE): Offers a cleaner extract. Use a water-immiscible organic solvent (e.g., ethyl acetate) to extract the analytes from the plasma. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

-

Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated. The plasma sample is loaded onto a sorbent bed that retains the analytes. After washing to remove interferences, the analytes are eluted with an appropriate solvent.

-

3.2.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

-

Quantitative Data and Method Validation

A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for the quantification of Prasugrel's active metabolite using a stable isotope-labeled internal standard, in accordance with ICH M10 guidelines.

Table 1: LC-MS/MS Parameters for Derivatized Prasugrel Active Metabolite and Prasugrel-d4 Internal Standard

| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) |

| R-138727 | 2-bromo-3'-methoxyacetophenone | 498.3 | 206.0 |

| Prasugrel-d4 R-138727 | 2-bromo-3'-methoxyacetophenone | 502.3 | 210.0 |

| R-138727 | N-ethylmaleimide | 475.2 | 332.1 |

| Prasugrel-d4 R-138727 | N-ethylmaleimide | 479.2 | 336.1 |

*Note: The mass transitions for the derivatized Prasugrel-d4 internal standard are inferred based on a +4 Da shift from the non-deuterated analyte. These values should be experimentally confirmed during method development.

Table 2: Summary of Bioanalytical Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria (ICH M10) | Representative Results |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response. Accuracy and precision within ±20%. | 0.5 - 1.0 ng/mL |

| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery (%) | Consistent, precise, and reproducible. | 85 - 105% |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15%. | No significant matrix effect observed. |

| Stability | Analyte concentration within ±15% of nominal concentration. | Stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term frozen). |

Conclusion

The use of Prasugrel-d4 as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Prasugrel's active metabolite in biological matrices. The methodologies outlined in this guide, which include a critical derivatization step and sensitive LC-MS/MS detection, provide a robust framework for researchers in the fields of pharmacology and drug development. Adherence to these protocols and rigorous method validation in line with regulatory guidelines will ensure the generation of high-quality data to support preclinical and clinical studies of Prasugrel.

The Crucial Role of Metabolites in Prasugrel's Antiplatelet Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and significance of the main metabolites of prasugrel (B1678051), a potent thienopyridine antiplatelet agent. Understanding the metabolic activation and the distinct roles of its metabolites is paramount for comprehending its pharmacokinetic and pharmacodynamic profile. This document provides a detailed overview of the metabolic pathway, quantitative data on key metabolites, comprehensive experimental protocols for their analysis, and a look into the signaling pathway through which prasugrel exerts its therapeutic effect.

The Metabolic Journey of Prasugrel: From Prodrug to Active Inhibitor

Prasugrel is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its pharmacological effects.[1][2] This bioactivation is a rapid and efficient two-step process, which contributes to its potent and consistent antiplatelet activity.[3][4]

The initial step involves the rapid hydrolysis of prasugrel by esterases, primarily human carboxylesterase 2 (hCE2), in the intestine and liver.[3] This reaction cleaves the acetate (B1210297) group, leading to the formation of an inactive intermediate thiolactone metabolite, R-95913 .[3][5]

Subsequently, R-95913 undergoes a single-step oxidation by cytochrome P450 (CYP) enzymes in the liver.[3] This crucial conversion is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[6] The oxidation opens the thiolactone ring, yielding the pharmacologically active metabolite, R-138727 .[3][6] This active metabolite contains a reactive thiol group that is essential for its antiplatelet activity.[1]

The active metabolite, R-138727, is then further metabolized into two major inactive metabolites: R-106583 (S-methylated metabolite) and R-119251 (cysteine conjugate), which are eventually excreted.[7][8]

Quantitative Analysis of Prasugrel's Metabolites

The pharmacokinetic profile of prasugrel is defined by the plasma concentrations of its key metabolites. The rapid absorption and conversion of prasugrel lead to a swift onset of action.[4] The following tables summarize the key pharmacokinetic parameters for the main metabolites of prasugrel in human plasma.

Table 1: Pharmacokinetic Parameters of Prasugrel's Main Metabolites

| Metabolite | Role | Tmax (approx.) | Half-life (approx.) | Cmax (ng/mL) | AUC (ng·h/mL) |

| R-95913 | Inactive Intermediate | 0.5 hours | - | Variable | Variable |

| R-138727 | Active Metabolite | 0.5 hours [4] | 7.4 hours (range 2-15) [8][9] | Dose-dependent | Dose-dependent |

| R-106583 | Inactive Metabolite | - | - | Major inactive | Major inactive |

| R-119251 | Inactive Metabolite | - | - | Significant inactive | Significant inactive |

Note: Cmax and AUC values are dose-dependent and can vary based on the specific study population and dosage regimen. The data presented here are indicative of the relative exposure.

Experimental Protocols for Metabolite Analysis and Platelet Function

Quantification of Prasugrel Metabolites by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantitative determination of prasugrel's metabolites in human plasma.[10][11]

Methodology:

-

Sample Preparation:

-

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

-

Crucially, for the stabilization of the active metabolite R-138727, the blood is immediately treated with a derivatizing agent, such as 2-bromo-3'-methoxyacetophenone, to protect the reactive thiol group.[10][11]

-

Plasma is separated by centrifugation.

-

Solid-phase extraction (SPE) or liquid-liquid extraction is performed to isolate the metabolites from the plasma matrix.

-

-

Chromatographic Separation:

-

An aliquot of the extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 5 µm) is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

The HPLC eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.

-

The analytes are detected using multiple reaction monitoring (MRM). The precursor and product ion transitions for each metabolite are monitored for specific and sensitive quantification.

-

Example Transitions:

-

R-138727 (derivatized): Specific m/z transitions are used for the derivatized form.

-

R-95913, R-106583, R-119251: Specific precursor-to-product ion transitions are established for each inactive metabolite.

-

-

-

Quantification:

-

A calibration curve is constructed using known concentrations of analytical standards for each metabolite.

-

The concentration of each metabolite in the plasma samples is determined by comparing their peak areas to the calibration curve.

-

ADP-Induced Platelet Aggregation Assay

Light transmission aggregometry (LTA) is a widely used method to assess the pharmacodynamic effect of prasugrel by measuring the inhibition of platelet aggregation.[12]

Methodology:

-

Sample Preparation:

-

Whole blood is collected in tubes containing sodium citrate (B86180) as an anticoagulant.

-

Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

The PRP is placed in a cuvette in an aggregometer and warmed to 37°C.

-

A baseline light transmission is established.

-

A platelet agonist, typically adenosine (B11128) diphosphate (B83284) (ADP) at a concentration of 20 µM, is added to the PRP to induce aggregation.[12]

-

As platelets aggregate, the light transmission through the PRP increases.

-

The change in light transmission is recorded over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The maximum platelet aggregation (MPA) is determined as the maximum percentage change in light transmission from baseline.

-

The inhibition of platelet aggregation (IPA) is calculated by comparing the MPA in the presence of prasugrel's active metabolite to the MPA in a control sample.

-

Visualizing the Pathways

Metabolic Pathway of Prasugrel

Caption: Metabolic activation pathway of prasugrel.

Experimental Workflow for Metabolite Quantification

Caption: Workflow for LC-MS/MS analysis of prasugrel metabolites.

P2Y12 Receptor Signaling Pathway Inhibition

Caption: Inhibition of the P2Y12 signaling pathway by prasugrel's active metabolite.

Significance of Prasugrel's Metabolites in Antiplatelet Therapy

The metabolic profile of prasugrel is directly linked to its clinical advantages. The efficient and rapid generation of the active metabolite, R-138727, results in a faster onset of action and more potent platelet inhibition compared to other thienopyridines like clopidogrel.[2][13] This is particularly crucial in the setting of acute coronary syndromes (ACS) where immediate and robust antiplatelet effect is required.[1]

Furthermore, the metabolic pathway of prasugrel is less influenced by genetic polymorphisms in CYP enzymes, particularly CYP2C19, which is a major determinant of clopidogrel's efficacy.[6] This leads to a more predictable and consistent antiplatelet response among a broader patient population.[4]

The inactive metabolites, while not contributing to the therapeutic effect, are important markers of the drug's metabolic pathway and clearance. Their quantification can provide a comprehensive understanding of an individual's ability to process the drug.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

In Vivo Generation of Prasugrel's Active Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic activation of prasugrel (B1678051), a potent antiplatelet agent. It details the metabolic pathways, enzymatic processes, and key metabolites involved in the generation of its pharmacologically active form, R-138727. This document summarizes quantitative pharmacokinetic data, provides detailed experimental protocols for the analysis of prasugrel metabolism, and includes visualizations of the core processes to facilitate a deeper understanding for researchers in drug development.

Introduction

Prasugrel is a third-generation thienopyridine prodrug that requires in vivo biotransformation to exert its antiplatelet effects.[1][2] Unlike its predecessor clopidogrel (B1663587), prasugrel's metabolic activation is more efficient and less susceptible to genetic polymorphisms, leading to a more consistent and potent inhibition of the P2Y12 receptor.[3][4] Understanding the nuances of its metabolic pathway is critical for drug development professionals engaged in optimizing antiplatelet therapies and assessing potential drug-drug interactions.

Metabolic Pathway of Prasugrel

The in vivo generation of prasugrel's active metabolite, R-138727, is a two-step process involving an initial hydrolysis followed by a cytochrome P450 (CYP)-mediated oxidation.

Step 1: Hydrolysis to an Inactive Thiolactone Intermediate (R-95913)

Upon oral administration, prasugrel is rapidly and extensively absorbed and undergoes hydrolysis by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine and to a lesser extent by carboxylesterase 1 (hCE1) in the liver, to form an inactive thiolactone metabolite, R-95913.[2][5] This initial step is highly efficient, and the parent drug is not detected in plasma.[6]

Step 2: Oxidation to the Active Metabolite (R-138727)

The inactive intermediate, R-95913, is then oxidized by hepatic and intestinal cytochrome P450 enzymes to form the active metabolite, R-138727.[5] This active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets, inhibiting platelet activation and aggregation.[3]

The primary CYP enzymes responsible for this oxidation are CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[3][4] This multi-enzyme pathway contributes to the consistent bioactivation of prasugrel, even in individuals with genetic variations in a single CYP enzyme.[3]

References

- 1. Comparison of formation of thiolactones and active metabolites of prasugrel and clopidogrel in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Strategic Use of Deuterated Compounds in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies related to the use of deuterated compounds in pharmaceutical research and development. By strategically replacing hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), medicinal chemists can significantly alter the metabolic fate of drug candidates. This modification can lead to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterated compounds is the Kinetic Isotope Effect (KIE) . A chemical bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding bond with hydrogen (C-H).[1][2] Consequently, breaking a C-D bond requires more activation energy and proceeds at a slower rate than breaking an analogous C-H bond.[3]

In drug metabolism, many enzymatic reactions, particularly oxidative metabolism mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[4][5][6] By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions, often referred to as "soft spots," the rate of metabolism can be substantially reduced.[1][7] This difference in reaction rates between the deuterated and non-deuterated molecules is quantified as the Deuterium Kinetic Isotope Effect (KIE), expressed as the ratio of the rate constants (kH/kD).[3][8] A significant KIE (typically ≥ 2) is evidence that C-H bond cleavage is at least partially rate-limiting in the overall metabolic process.[5][9]

Key Applications in Drug Development

Enhancing Metabolic Stability and Pharmacokinetics

The primary application of deuteration is to slow a drug's metabolism to improve its pharmacokinetic (PK) profile.[7][10] This strategy can confer several therapeutic advantages:

-

Increased Half-life (t½): A slower metabolic rate means the drug remains in the systemic circulation for a longer period.[1][11][12]

-

Greater Drug Exposure (AUC): Reduced clearance and a longer half-life result in a higher Area Under the Curve (AUC), indicating greater total drug exposure.[11][13]

-

Reduced Dosing Frequency: Drugs with a longer duration of action can be administered less often, which can significantly improve patient compliance.[10][14]

-

Lower Dosage: Enhanced exposure may allow for smaller doses to achieve the same therapeutic effect, potentially reducing dose-dependent side effects.[10][14]

A landmark example is Deutetrabenazine , the first deuterated drug to receive FDA approval. It is a deuterated version of tetrabenazine (B1681281) used for treating chorea associated with Huntington's disease.[7][15] Deuteration of the two methoxy (B1213986) groups, a primary site of metabolism, significantly slows its degradation, leading to a longer half-life of its active metabolites and a smoother PK profile.[3][8][16] This allows for less frequent dosing and improved tolerability compared to its non-deuterated counterpart.[8][16]

Directing Metabolism to Reduce Toxic Metabolites

Deuteration can be used to block a primary metabolic pathway, forcing metabolism down alternative routes. This strategy, known as "metabolic switching" or "metabolic shunting," is highly beneficial if the primary pathway leads to the formation of toxic or reactive metabolites.[14][15] By redirecting metabolism, the drug's safety profile can be significantly improved.[3]

Deucravacitinib , a selective TYK2 inhibitor, exemplifies this approach.[7] Deuteration was employed not only to enhance its metabolic stability but also to decrease the formation of a specific metabolite that could potentially inhibit other kinases, thereby improving the drug's selectivity.[7][8]

Quantitative Data: Deuterated vs. Non-Deuterated Analogs

The following tables summarize pharmacokinetic data from various studies, illustrating the quantitative impact of deuteration.

Table 1: Pharmacokinetic Parameters of Tetrabenazine vs. Deutetrabenazine in Humans Data represents the sum of active metabolites (α+β)-dihydrotetrabenazine after a single 25 mg oral dose in healthy volunteers.

| Parameter | Tetrabenazine | Deutetrabenazine | % Change / Fold Increase | Reference(s) |

| AUC (h*ng/mL) | 158 ± 77 | 304 ± 103 | ~92% increase | [16] |

| Cmax (ng/mL) | 49.3 ± 17.5 | 32.7 ± 8.1 | ~34% decrease | [16] |

| t½ (h) | ~4-5 | ~9-11 | ~2-fold increase | [14][16] |

Table 2: Pharmacokinetic Parameters of Methadone vs. d₉-Methadone in Mice Data from intravenous administration in CD-1 male mice.

| Parameter | Methadone | d₉-Methadone | Fold Change | Reference(s) |

| AUC (h*µg/L) | 148 ± 26 | 848 ± 255 | 5.7-fold increase | [13] |

| Cmax (µg/L) | 134 ± 19 | 584 ± 153 | 4.4-fold increase | [13] |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2-fold decrease | [13] |

Table 3: Comparative In Vitro Metabolic Stability

| Compound | System | Key Finding | KIE (kH/kD) | Reference(s) |

| Enzalutamide | Rat Liver Microsomes | 49.7% lower clearance for d₃-analog | ~2.0 | [8] |

| Enzalutamide | Human Liver Microsomes | 72.9% lower clearance for d₃-analog | ~2.0 | [8] |

| Ticagrelor | Human Liver Microsomes | Metabolic stability improved for deuterated analogs | Not specified | [17] |

| Ivacaftor | Preclinical | Markedly enhanced stability and exposure | DV/K = 2.2 | [8] |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the impact of deuteration.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a general procedure to determine the rate of disappearance of a deuterated compound compared to its non-deuterated analog.[1][14]

Objective: To determine the intrinsic clearance (CLint) of the test compounds when incubated with HLM, a primary source of drug-metabolizing enzymes.[1]

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

-

Incubator/water bath at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw HLM on ice. Prepare working solutions of test compounds and the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: In a 96-well plate, add the HLM solution to the phosphate buffer. Add the test compound (final concentration typically 1 µM) to initiate a pre-incubation period of 5-10 minutes at 37°C. This step allows the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. The 0-minute time point serves as the initial concentration control.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½) as 0.693/k.[1]

-

Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.[1]

-

Compare the CLint values of the deuterated and non-deuterated compounds to quantify the KIE.[1]

-

Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for an in vivo PK study in rats to compare a deuterated compound and its non-deuterated analog.[14][18]

Objective: To determine and compare key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) after oral administration to rats.[14]

Materials:

-

Sprague-Dawley rats (or other appropriate strain)

-

Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate animals to the facility for at least one week. Fast animals overnight before dosing but allow free access to water.

-

Dosing: Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats (n=3-5 per group).[1] A crossover design with an adequate washout period can also be employed.[1]

-

Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma. Store plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[1][14]

-

Calculate key PK parameters: Cmax (maximum observed concentration), Tmax (time to reach Cmax), AUC (total drug exposure), and t½ (elimination half-life).[14]

-

Statistically compare the PK parameters between the deuterated and non-deuterated groups to evaluate the impact of deuteration.

-

Visualized Workflows and Pathways

General Workflow for Evaluating a Deuterated Drug Candidate

CYP450-Mediated Metabolism and the Effect of Deuteration

Signaling Pathway: Deucravacitinib Mechanism of Action

Deucravacitinib is a selective inhibitor of Tyrosine Kinase 2 (TYK2). It binds to the regulatory (pseudokinase, JH2) domain of TYK2, locking it in an inactive state.[19][20] This allosteric inhibition prevents signaling from key cytokines like IL-23, IL-12, and Type I Interferons, which are pathogenic in diseases like psoriasis.[21][22]

Conclusion

Deuteration has evolved from a niche technique to a validated and powerful strategy in medicinal chemistry.[2][7] By leveraging the kinetic isotope effect, researchers can systematically enhance the pharmacokinetic and safety profiles of drug candidates.[3][11] The success of approved drugs like Deutetrabenazine and Deucravacitinib underscores the clinical and commercial viability of this approach.[7] As analytical techniques become more sophisticated, the strategic application of deuterium will continue to be an invaluable tool in accelerating the development of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioscientia.de [bioscientia.de]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 11. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. What is the mechanism of action of deucravacitinib? - Project LEAD [projectlead.dermsquared.com]

- 21. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 22. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

The Metabolic Journey of Thienopyridine Prodrugs: A Technical Guide to Active Metabolite Formation and Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate metabolic activation of thienopyridine prodrugs, a critical class of antiplatelet agents. We delve into the core mechanisms of how these inert compounds are transformed into their pharmacologically active forms, with a focus on clopidogrel (B1663587), prasugrel (B1678051), and ticlopidine (B1205844). This document provides a comprehensive overview of the enzymatic pathways, quantitative pharmacokinetic and pharmacodynamic data, detailed experimental methodologies, and the ultimate mechanism of action at the P2Y12 receptor.

Introduction to Thienopyridine Prodrugs

Thienopyridines are cornerstone therapies in the prevention of thrombotic events in patients with cardiovascular diseases.[1][2] These drugs, administered as inactive prodrugs, require hepatic metabolism to generate their active metabolites.[3][4] The active forms irreversibly inhibit the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, a key step in preventing platelet activation and aggregation.[1][4] The efficiency of this metabolic activation is a crucial determinant of the drugs' efficacy and is influenced by various factors, including genetic polymorphisms of the metabolizing enzymes.[3]

Metabolic Activation Pathways

The bioactivation of thienopyridine prodrugs is a multi-step process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[3][5] However, the specific enzymes involved and the efficiency of the metabolic pathways differ significantly among the various thienopyridines.

Clopidogrel

Clopidogrel undergoes a two-step oxidative process to form its active metabolite.[6][7] Approximately 85% of an oral dose of clopidogrel is hydrolyzed by carboxylesterase-1 (CES1) to an inactive carboxylic acid derivative, representing a major competing pathway.[7] The remaining 15% is available for bioactivation.[7]

The initial oxidative step involves the conversion of clopidogrel to 2-oxo-clopidogrel, a reaction catalyzed by CYP1A2, CYP2B6, and CYP2C19.[6][8] Subsequently, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite by CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[8] Genetic variations in CYP2C19 can significantly impact the formation of the active metabolite and, consequently, the antiplatelet effect of clopidogrel.[7]

Prasugrel

Prasugrel's metabolic activation is more efficient than that of clopidogrel.[9] It is rapidly hydrolyzed by esterases, primarily intestinal carboxylesterase 2 (CES2), to an intermediate thiolactone metabolite (R-95913).[3][9] This intermediate is then converted in a single oxidative step to the active metabolite (R-138727) by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[9][10] The lesser reliance on CYP2C19 makes prasugrel's antiplatelet effect more consistent and less susceptible to genetic polymorphisms compared to clopidogrel.[3]

Ticlopidine

Ticlopidine, a first-generation thienopyridine, also requires hepatic biotransformation to an active metabolite.[11][12] Its metabolism is complex, involving multiple CYP enzymes, including CYP2C19 and CYP2B6, leading to the formation of at least 20 metabolites.[11] The exact structure of the active metabolite and the complete metabolic pathway have been challenging to fully elucidate due to its high reactivity.[12] However, it is understood that the process involves the formation of a thiolactone intermediate which then leads to the active thiol metabolite that irreversibly binds to the P2Y12 receptor.[11]

Quantitative Data on Thienopyridine Metabolism and Activity

The pharmacokinetic and pharmacodynamic properties of thienopyridines and their active metabolites are critical for understanding their clinical effects. The following tables summarize key quantitative data for clopidogrel, prasugrel, and ticlopidine.

Table 1: Pharmacokinetic Parameters of Thienopyridine Active Metabolites

| Parameter | Clopidogrel Active Metabolite (H4 isomer) | Prasugrel Active Metabolite (R-138727) | Ticlopidine Active Metabolite |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | ~0.5 hours[10] | 2-4 hours (for parent drug)[12] |

| Cmax (Peak Plasma Concentration) | 7.13 ± 6.32 ng/mL (75 mg dose)[13] | Not explicitly stated, but higher than clopidogrel's active metabolite[1] | Not well characterized due to instability |

| AUC (Area Under the Curve) | 11.30 ± 9.58 ng·h/mL (75 mg dose)[13] | Higher than clopidogrel's active metabolite[1] | Not well characterized |

| Half-life (t½) | ~30 minutes[14] | ~7.4 hours[15] | 4-5 days (for parent drug with repeated dosing)[16] |

Table 2: Pharmacodynamic Parameters of Thienopyridines

| Parameter | Clopidogrel | Prasugrel | Ticlopidine |

| Onset of Platelet Inhibition | 2-4 hours | < 30 minutes[10] | 24-48 hours[17] |

| Peak Platelet Inhibition | 3-5 days | ~1 hour | 8-11 days[11] |

| Inhibition of Platelet Aggregation (IPA) - Loading Dose | ~42% at 4h (300mg LD)[18] | ~90% at 4h (60mg LD)[18] | >50% within 4 days (250mg BID)[19] |

| Inhibition of Platelet Aggregation (IPA) - Maintenance Dose | Variable, lower than prasugrel[20] | Consistently high[20] | 60-70% maximum inhibition[19] |

| IC50 (Active Metabolite on P2Y12) | Not readily available | Not readily available | 3-100 µM for concentration-dependent inhibition[19] |

Experimental Protocols

The study of thienopyridine metabolism and activity relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

Quantification of Active Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of the highly reactive and unstable thiol-containing active metabolites of thienopyridines in biological matrices.[21][22]

Protocol:

-

Sample Collection and Stabilization:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Immediately after collection, stabilize the active thiol metabolite by adding an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB), to the blood sample to form a stable derivative.[22][23] This prevents the active metabolite from forming disulfide bonds with other thiol-containing molecules.

-

-

Sample Preparation:

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma sample.[21]

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.[22]

-

-

LC Separation:

-

Inject the supernatant or the eluted sample from SPE onto a reverse-phase C8 or C18 HPLC or UPLC column.[21][23]

-

Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[24]

-

-

MS/MS Detection:

-

Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[22]

-

Use multiple reaction monitoring (MRM) to selectively detect the precursor ion of the derivatized active metabolite and its specific product ion.

-

Quantify the analyte by comparing its peak area to that of a stable isotope-labeled internal standard.[21]

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function and the inhibitory effects of antiplatelet agents.[25][26]

Protocol:

-

Sample Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate.[26]

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes) at room temperature.[26][27]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 15-20 minutes).[25][27] The PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Place a cuvette containing PRP into the aggregometer, which maintains the sample at 37°C with continuous stirring.[26]

-

Calibrate the instrument by setting the light transmission through PRP as 0% and through PPP as 100%.

-

Add a platelet agonist, such as ADP, to the PRP to induce aggregation.[28]

-

The aggregometer records the increase in light transmission as platelets aggregate.

-

-

Data Analysis:

-

The extent of platelet aggregation is measured as the maximum percentage change in light transmission.

-

To evaluate the effect of a thienopyridine, PRP from a subject who has taken the drug is used, and the reduction in ADP-induced aggregation is quantified.[20]

-

P2Y12 Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of the active metabolites for the P2Y12 receptor.[29]

Protocol:

-

Preparation of Receptor Source:

-

Use washed human platelets or cell membranes from cell lines engineered to express the human P2Y12 receptor.[29]

-

-

Binding Reaction:

-

Incubate the receptor source with a radiolabeled P2Y12 agonist (e.g., [³³P]2MeSADP) and varying concentrations of the unlabeled active metabolite (the competitor).[29]

-

Allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.[29]

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the active metabolite that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value is inversely proportional to the binding affinity of the active metabolite for the P2Y12 receptor.

-

Mechanism of Action at the P2Y12 Receptor

The active thiol metabolites of thienopyridines exert their antiplatelet effect by irreversibly binding to the P2Y12 receptor on the platelet surface.[1] This binding is typically through the formation of a disulfide bridge with one or more cysteine residues on the receptor.[4]

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, couples to the inhibitory G protein, Gi.[11] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[11] Lower cAMP levels lead to reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn contributes to the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.

By irreversibly blocking the P2Y12 receptor, the active metabolites of thienopyridines prevent ADP from binding and initiating this signaling cascade. This leads to sustained inhibition of platelet activation and aggregation for the lifespan of the platelet (7-10 days).

Conclusion

The metabolic activation of thienopyridine prodrugs is a complex and critical process that dictates their antiplatelet efficacy. Understanding the nuances of the metabolic pathways, the enzymes involved, and the resulting pharmacokinetic and pharmacodynamic profiles of clopidogrel, prasugrel, and ticlopidine is essential for drug development professionals and researchers in the field. The application of robust experimental methodologies, such as LC-MS/MS for metabolite quantification and light transmission aggregometry for functional assessment, provides the necessary tools to further investigate these important therapeutic agents and to develop novel antiplatelet therapies with improved efficacy and safety profiles.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novapublishers.com [novapublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Ticlopidine: Package Insert / Prescribing Information / MOA [drugs.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. youtube.com [youtube.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Ticlopidine - Wikipedia [en.wikipedia.org]

- 17. Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New Study Shows Prasugrel Achieves Faster Onset and Higher Levels of Platelet Inhibition than Clopidogrel at Approved or Higher Doses - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 19. benchchem.com [benchchem.com]

- 20. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jbr-pub.org.cn [jbr-pub.org.cn]

- 25. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 27. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. plateletservices.com [plateletservices.com]

- 29. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Prasugrel's Active Metabolite Using a Validated LC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the active metabolite of Prasugrel (B1678051) (R-138727) in human plasma. The use of a deuterated internal standard (Prasugrel metabolite-d4) ensures high accuracy and precision, making this method ideal for pharmacokinetic and bioequivalence studies.

Introduction

Prasugrel is a prodrug that is rapidly converted in vivo to its active metabolite, R-138727, which is a potent antiplatelet agent.[1][2][3] Accurate quantification of this active metabolite is crucial for pharmacokinetic assessments and clinical trial monitoring. The inherent reactivity of the thiol group in R-138727 necessitates a stabilization step, typically through derivatization, to ensure reliable analysis.[1][2][4][5] This method employs a derivatization strategy followed by a rapid and selective LC-MS/MS analysis.

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow, from sample receipt to data analysis.

References

- 1. au.edu.sy [au.edu.sy]

- 2. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Clinical Mass Spectrometric Analysis of Prasugrel using Prasugrel-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel (B1678051) is a potent antiplatelet agent and a member of the thienopyridine class of drugs. It is a prodrug that is rapidly metabolized to its active metabolite, R-138727, which irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet activation and aggregation. The quantitative analysis of Prasugrel's active metabolite in clinical samples is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the determination of Prasugrel's active metabolite (R-138727) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated stable isotope-labeled internal standard, Prasugrel-d4 active metabolite (R-138727-d4).

The active metabolite of Prasugrel contains a reactive thiol group, which makes it unstable. Therefore, a critical step in the analytical workflow is the immediate derivatization of this thiol group upon blood collection to ensure the stability of the analyte during sample processing and storage.

Metabolic Pathway of Prasugrel

Prasugrel undergoes a two-step metabolic activation to form its pharmacologically active metabolite. Initially, it is rapidly hydrolyzed by esterases, primarily in the intestine, to an inactive thiolactone metabolite (R-95913). This intermediate is then oxidized by cytochrome P450 enzymes in the liver, mainly CYP3A4 and CYP2B6, to the active metabolite, R-138727.[1][2]

Experimental Protocol

This protocol outlines the procedure for the quantification of the active metabolite of Prasugrel in human plasma using LC-MS/MS and Prasugrel-d4 as an internal standard.

Materials and Reagents

-

Prasugrel active metabolite (R-138727) reference standard

-

Prasugrel active metabolite-d4 (R-138727-d4) internal standard

-

Derivatizing agent: 2-bromo-3'-methoxyacetophenone or N-ethylmaleimide (NEM)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (HPLC grade)

-

Human plasma (K2-EDTA)

Sample Preparation Workflow

The accurate quantification of Prasugrel's active metabolite necessitates immediate stabilization upon blood collection due to the reactive nature of its thiol group.

Detailed Procedure:

-

Blood Collection and Stabilization: Collect whole blood samples in tubes containing K2-EDTA as an anticoagulant. Immediately after collection, add a solution of the derivatizing agent (e.g., N-ethylmaleimide in acetonitrile) to the blood to stabilize the thiol group of the active metabolite.[3]

-

Plasma Separation: Centrifuge the stabilized blood samples to separate the plasma.

-

Internal Standard Spiking: To an aliquot of the plasma sample, add the working solution of the Prasugrel-d4 internal standard.

-

Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins. Vortex mix and then centrifuge at high speed.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC Column | Hypurity C18, 5 µm (50 mm × 4.6 mm) or equivalent[3] |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate (pH 3.0) (50:50, v/v)[3] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][5] |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Derivatized R-138727 (Analyte) | To be determined empirically based on the derivatizing agent used (e.g., m/z 498.3 → 206.0)[6] |

| Derivatized R-138727-d4 (IS) | To be determined empirically based on the derivatizing agent used |

Note: The exact mass transitions for the derivatized analyte and internal standard must be optimized in the laboratory as they depend on the specific derivatizing agent used.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of Prasugrel's active metabolite.

Table 2: Assay Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 1.0 - 500.12 ng/mL | [3] |

| Correlation Coefficient (r²) | > 0.995 | [3] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [3] |

| Mean Recovery | 90.1 - 104.1% | [3] |

| Inter-batch Accuracy | -7.00% to 5.98% | [4] |

| Inter-batch Precision | 0.98% to 3.39% | [4] |

Table 3: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727)

| Parameter | Value (Example) |

| Tmax (Time to Peak Concentration) | ~0.5 hours |

| Cmax (Peak Plasma Concentration) | Variable with dose |

| AUC (Area Under the Curve) | Variable with dose |

| Half-life (t½) | ~3.7 hours |